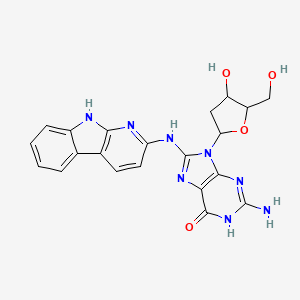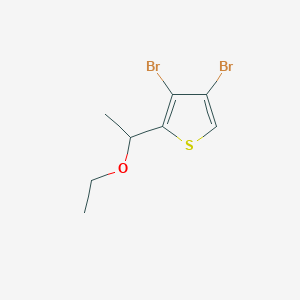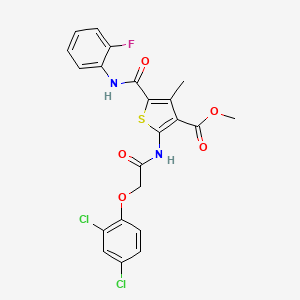
dG-C8-AaC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one, commonly referred to as dG-C8-AaC, is a DNA adduct formed by the interaction of aromatic amines with the C8 position of guanine bases in DNA. This compound is of significant interest due to its implications in mutagenesis and carcinogenesis, as it can lead to various mutational outcomes depending on its placement within DNA sequences .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dG-C8-AaC involves the metabolic activation of aromatic amines, which then covalently bind to the C8 position of guanine bases in DNA. This process typically requires the presence of specific enzymes that facilitate the activation and binding . The detailed synthetic routes and reaction conditions are often studied using molecular dynamics simulations and NMR methods to understand the conformations and interactions of the adducts .
Industrial Production Methods: the synthesis in a laboratory setting involves controlled enzymatic reactions and purification processes to isolate the adducts for further study .
Chemical Reactions Analysis
Types of Reactions: dG-C8-AaC undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound in different environments .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent choice .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may lead to the formation of oxidized guanine derivatives, while substitution reactions can result in various substituted guanine compounds .
Scientific Research Applications
dG-C8-AaC has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions and stability of DNA adducts. In biology and medicine, it is of interest due to its role in mutagenesis and carcinogenesis, making it a valuable tool for cancer research and early diagnosis . Additionally, this compound is used in the development of molecular probes for detecting DNA lesions .
Mechanism of Action
The mechanism of action of dG-C8-AaC involves its binding to the C8 position of guanine bases in DNA, leading to conformational changes and potential mutagenic outcomes. The molecular targets include DNA polymerases and repair enzymes, which interact with the adduct during DNA replication and repair processes . The pathways involved in the action of this compound are primarily related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dG-C8-AaC include other DNA adducts formed by aromatic amines, such as N-(2′-deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(2′-deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF) .
Uniqueness: The uniqueness of this compound lies in its specific interaction with the C8 position of guanine and the distinct mutational outcomes it produces. This compound’s ability to adopt different conformations depending on its sequence context makes it a valuable model for studying DNA damage and repair mechanisms .
Properties
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(9H-pyrido[2,3-b]indol-2-ylamino)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O4/c22-20-27-18-16(19(32)28-20)26-21(29(18)15-7-12(31)13(8-30)33-15)25-14-6-5-10-9-3-1-2-4-11(9)23-17(10)24-14/h1-6,12-13,15,30-31H,7-8H2,(H3,22,27,28,32)(H2,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBVUIRPSABEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=NC5=C(C=C4)C6=CC=CC=C6N5)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)



![4-[[1-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12063664.png)
![N'-[9-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12063667.png)



(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)



